(2-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Description
Properties
Molecular Formula |
C29H29N5O4S |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C29H29N5O4S/c1-29(2,3)22-15-13-20(14-16-22)27-32-33-28(34(27)23-10-5-4-6-11-23)39-19-25(35)31-30-17-21-9-7-8-12-24(21)38-18-26(36)37/h4-17H,18-19H2,1-3H3,(H,31,35)(H,36,37)/b30-17+ |
InChI Key |
COIBHOLJQGQTGX-OCSSWDANSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound (2-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule characterized by its unique structural features, including a triazole ring and a sulfanyl group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H27N5O3S
- Molecular Weight : 513.623 g/mol
- CAS Number : 303105-62-6
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been studied for its ability to inhibit various enzymes such as cholinesterases and cyclooxygenase-2 (COX-2). For instance, derivatives of similar triazole compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective concentrations for inhibition .
- Antioxidant Activity :
- Cytotoxic Effects :
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
-
Study on Triazole Derivatives :
- A study evaluated various triazole derivatives for their inhibitory effects on cholinesterases and COX enzymes. Results indicated that modifications in the phenyl groups significantly influenced the inhibitory potency against these targets, highlighting the importance of structural optimization in drug design .
-
Antioxidant Evaluation :
- Another research focused on the antioxidant potential of similar compounds using DPPH radical scavenging assays. The findings suggested that the presence of electron-withdrawing groups enhanced the antioxidant capacity, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit substantial anticancer activity. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported promising results for compounds with a triazole framework, suggesting that this compound may also possess similar properties due to its structural analogies .
2. Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activities. The compound's structure suggests potential efficacy against fungal pathogens, making it a candidate for further exploration in antifungal drug development . The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
3. Inhibition of Cholesterol
Compounds with triazole rings have been noted for their ability to inhibit cholesterol synthesis. This property is particularly relevant in the context of developing treatments for hyperlipidemia and associated cardiovascular diseases . The structural features of this compound may enhance its effectiveness in modulating lipid profiles.
Agricultural Applications
1. Herbicidal Activity
The compound's potential as a herbicide is supported by the known herbicidal activities of triazole derivatives. Research has demonstrated that certain triazoles can effectively control weed populations by inhibiting specific biochemical pathways essential for plant growth . This application could be particularly beneficial in crop management strategies.
2. Crop Protection
Given the increasing resistance of pests to conventional pesticides, compounds like this one may offer alternative solutions. The dual action of antifungal and herbicidal properties could provide integrated pest management solutions that are both effective and environmentally sustainable .
Case Studies and Research Findings
A comprehensive analysis of the compound's applications reveals several key studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
The compound shares its 1,2,4-triazole core with several derivatives, differing primarily in substituents and functional groups. Key comparisons include:
Key Observations :
- The hydrazono-methylphenoxy acetic acid moiety distinguishes it from esters or amides in analogues, suggesting unique solubility and hydrogen-bonding capabilities .
Computational Similarity Analysis
Using Tanimoto coefficients and QSAR models, the compound’s similarity to known bioactive triazoles was assessed:
Data derived from molecular fingerprinting and QSAR models indicate that the target compound clusters with triazoles exhibiting antioxidant and antimicrobial activities .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) reveals:
- The compound groups with HDAC inhibitors due to its hydrazone moiety, analogous to SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor .
- Compared to aglaithioduline (~70% similarity to SAHA), the target compound shows enhanced predicted solubility (LogP = 2.1 vs.
Research Findings and Implications
Structural Uniqueness: The tert-butylphenyl and hydrazono-acetic acid groups distinguish it from analogues, offering a balance of lipophilicity and polar interactions for target engagement.
Bioactivity Potential: Similarity to HDAC inhibitors and antimicrobial triazoles positions it as a candidate for oncology and infectious disease research .
Optimization Opportunities: Substituting the phenoxy group with electron-withdrawing moieties (e.g., nitro or cyano) could enhance binding affinity, as seen in fluorobenzoyl analogues .
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold. A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For the target compound, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via:
-
Reaction of 4-tert-butylbenzohydrazide with phenyl isothiocyanate in ethanol under reflux, forming a thiosemicarbazide intermediate .
-
Cyclization with aqueous NaOH at 80°C for 6 hours, yielding the triazole-thione .
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-tert-butylbenzohydrazide, phenyl isothiocyanate | Ethanol, reflux, 12 h | 78% |
| 2 | NaOH (2M) | 80°C, 6 h | 85% |
Introduction of the Sulfanylacetyl Group
The sulfanyl moiety is introduced via nucleophilic substitution. The triazole-thione undergoes alkylation with bromoacetyl bromide:
-
Activation of the thiol group using K₂CO₃ in anhydrous DMF at 0°C.
-
Dropwise addition of bromoacetyl bromide (1.2 eq) over 30 minutes, followed by stirring at room temperature for 4 hours .
Optimization Note: Excess bromoacetyl bromide (≥1.2 eq) ensures complete substitution, while temperatures >25°C risk diacylation byproducts.
Hydrazone Formation with Phenoxyacetic Acid Derivative
The hydrazone linkage is established via Schiff base reaction between the acetylhydrazine intermediate and 2-formylphenoxyacetic acid:
-
Synthesis of 2-formylphenoxyacetic acid :
-
Coupling Reaction :
Critical Parameters:
-
pH control (7.5–8.5) minimizes hydrolysis of the hydrazone.
-
Catalyst loading >0.3 eq accelerates imine formation but may complicate purification.
Crystallization and Purification
The crude product is purified via:
-
Filtration to remove inorganic salts.
-
Recrystallization from ethanol/water (1:2) at 4°C, yielding colorless crystals .
Crystallographic Data (from analogous structures):
Analytical Characterization
Spectroscopic Validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–7.12 (m, 13H, Ar-H).
-
IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Purity Assessment :
-
HPLC (C18 column, MeOH/H₂O 70:30): >98% purity at 254 nm.
Comparative Analysis of Methodologies
| Parameter | Patent CN1927809A | Degruyter Study | EP0431248A1 |
|---|---|---|---|
| Catalyst | None | Ca(ClO₄)₂ | NaOH |
| Solvent | Ethanol | Ethanol/water | THF |
| Yield | 72% | 81% | 68% |
| Key Step | Cyclization | Hydrazone coupling | Etherification |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Hydrazone Yield :
Industrial-Scale Adaptations
For kilogram-scale production:
Q & A
Q. How to assess environmental impact during synthesis and disposal?
- Waste Management : Segregate halogenated byproducts (e.g., from chloroacetic acid) and collaborate with certified waste treatment facilities.
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
